1,6-Diazabicyclo[3.2.1]octan-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101080-06-2 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.159 |
IUPAC Name |
1,6-diazabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H10N2O/c9-6-7-5-2-1-3-8(6)4-5/h5H,1-4H2,(H,7,9) |
InChI Key |
LTBMTKNTTYEJSD-UHFFFAOYSA-N |
SMILES |
C1CC2CN(C1)C(=O)N2 |
Synonyms |
1,6-Diazabicyclo[3.2.1]octan-7-one |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1,6 Diazabicyclo 3.2.1 Octan 7 One
Electrophilic and Nucleophilic Reactions of the Lactam Ring
The lactam ring in 1,6-diazabicyclo[3.2.1]octan-7-one exhibits heightened reactivity due to the strained nature of the bridged system. This strain disrupts the typical resonance stabilization found in planar amides, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov The nitrogen lone pair has reduced conjugation with the carbonyl π-orbitals, leading to chemical properties that can be more akin to an amino-ketone. nih.gov
The carbonyl group serves as a primary electrophilic site. vulcanchem.com This enhanced reactivity facilitates reactions such as hydrolysis and attack by various nucleophiles. nih.gov Conversely, the nitrogen atoms, particularly the non-bridgehead nitrogen, can act as nucleophiles in various reactions. vulcanchem.com
Functionalization at Nitrogen Atoms within the Bicyclic Framework
The nitrogen atoms of the this compound scaffold are key sites for derivatization. The non-bridgehead nitrogen (N6) is particularly important for introducing substituents that can modulate the molecule's biological activity. A common modification is the introduction of a sulfate (B86663) group to form a sulfamate, a functional group found in several β-lactamase inhibitors. For instance, the N6-hydroxy precursor can be reacted with a sulfur trioxide-dimethylformamide complex to yield the corresponding N-sulfated derivative. googleapis.comnewdrugapprovals.org
Alkylation and acylation at the nitrogen atoms are also common strategies. For example, N-functionalization has been explored in the synthesis of various derivatives, including those with potential analgesic activity. mdpi.com The synthesis of N-methylated derivatives has also been reported. smolecule.com These modifications are crucial for exploring the structure-activity relationships of this class of compounds. nih.gov
Modifications at Carbon Positions of the this compound Skeleton
Introduction of Sulfur-Containing Substituents
Sulfur-containing functional groups have been introduced at the C2 position of the this compound core to create novel derivatives. One synthetic route involves preparing a trans-2-(5-methyl- nih.govresearchgate.netresearchgate.net-thiadiazol-2-yl) derivative. This is achieved through a multi-step process starting from the benzyloxy-protected bicyclic lactam, which is then converted to the final sulfur-containing compound. googleapis.com The key steps include the formation of the thiadiazole ring and its attachment to the C2 position, followed by deprotection and subsequent sulfation at the N6 position. googleapis.com
Another approach involves the synthesis of 2-thio substituted derivatives, which have been investigated for their potential as electrophilic agents. researchgate.net These modifications highlight the versatility of the diazabicyclooctane scaffold in accommodating various sulfur-containing moieties, which can significantly influence the compound's biological properties.
Carbamoyl (B1232498) and Carboxylate Functionalization
The introduction of carbamoyl and carboxylate groups, primarily at the C2 position, is a hallmark of many biologically active this compound derivatives. The synthesis of a C2-carboxamide (carbamoyl) derivative often starts from the corresponding C2-carboxylic acid. newdrugapprovals.orgnih.gov
A typical synthetic sequence involves the conversion of a C2-carboxylate sodium salt into the desired carboxamide. This can be achieved by first treating the salt with an acid chloride, such as pivaloyl chloride, in the presence of a base like triethylamine (B128534) to form a mixed anhydride, which is then reacted with ammonia. newdrugapprovals.org Alternatively, the C2-carbonitrile can be synthesized from the C2-carboxamide by dehydration using an agent like trifluoroacetic anhydride. newdrugapprovals.org These functionalizations are critical for the interaction of these molecules with their biological targets. univaq.it
| Starting Material | Reagents | Product | Reference |
| (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylate (sodium salt) | 1. Pivaloyl chloride, triethylamine 2. Ammonia | (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | newdrugapprovals.org |
| (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Trifluoroacetic anhydride, triethylamine | (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carbonitrile | newdrugapprovals.org |
| (2S, 5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | NaHMDS, THF; then reaction with a chloroformate | (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl ester derivatives | acs.org |
Benzyloxy and Other Ether Linkage Modifications
The N6-benzyloxy group is a common protecting group and a key intermediate in the synthesis of many this compound derivatives. nih.govpharmacompass.compharmaffiliates.com The synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a well-established procedure. newdrugapprovals.orggoogleapis.com This benzyloxy derivative serves as a versatile precursor for further modifications. lookchem.com
The benzyloxy group is typically removed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the corresponding N6-hydroxy compound. acs.org This N-hydroxy intermediate is then available for further functionalization, such as sulfation or conversion into other ether-linked prodrugs. acs.org The synthesis of various other ether linkages at this position is a strategy to improve properties like oral absorption. acs.orgorganic-chemistry.orgrsc.org
| Precursor | Reaction | Product | Reference |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Hydrogenation (Pd/C, H₂) | (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | acs.org |
| (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Reaction with various chloroformates | Prodrugs with ether linkages | acs.org |
Ring Transformations and Rearrangement Reactions Involving Diazabicyclooctanes
The diazabicyclooctane framework can undergo various rearrangement and ring transformation reactions, highlighting its chemical versatility. While some rearrangements like the pinacol, Beckmann, and Wolff rearrangements are general for various cyclic systems, specific transformations have been studied for diazabicyclooctane skeletons. libretexts.orgbyjus.com
For instance, studies on related azabicyclic systems have shown that radical-mediated reactions can induce ring expansions. A 7-azabicyclo[2.2.1]heptane system can rearrange to a 2,8-diazabicyclo[3.2.1]oct-2-ene system through a proposed ring-opening/ring-closure sequence involving an aminyl radical. unirioja.esacs.org Similarly, 3-oxidopyraziniums can react with acrylates to form 3,8-diazabicyclo[3.2.1]octanes, which can, under certain conditions, rearrange to 2,5-diazabicyclo[2.2.2]octanes via a proposed Wagner-Meerwein type of rearrangement. nih.govacs.org These transformations provide pathways to novel heterocyclic structures from the diazabicyclooctane core. researchgate.net
Wagner–Meerwein Rearrangements and Skeletal Changes
A key feature of the chemical reactivity of the bicyclo[3.2.1]octane framework is its susceptibility to skeletal reorganization, most notably through Wagner-Meerwein rearrangements. A Wagner–Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon atom to an adjacent one. wikipedia.org This class of reaction is fundamental in the chemistry of bicyclic terpenes and has been observed in synthetic heterocyclic systems as well. wikipedia.orgnih.gov
In the context of diazabicyclo[3.2.1]octane derivatives, research has demonstrated that these molecules can undergo a skeletal rearrangement to the isomeric 2,5-diazabicyclo[2.2.2]octane system. nih.govresearchgate.net This transformation is significant as it converts one bicyclic framework into another, opening pathways to new structural motifs.
Studies on 3,8-diazabicyclo[3.2.1]octanes, formed from the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates, have provided clear evidence for this rearrangement. nih.govresearchgate.net The proposed mechanism for this conversion is initiated by the protonation of the enamide at the carbon atom, which generates a carbocation intermediate. nih.gov This is followed by a classic Wagner–Meerwein rearrangement, involving the 1,2-migration of the C-5–C-6 bond to the C-4 carbocation. nih.gov Subsequent deprotonation yields the thermodynamically more stable diazabicyclo[2.2.2]octane product. nih.gov The feasibility of this mechanistic pathway has been supported by Density Functional Theory (DFT) calculations. nih.govacs.org
Table 1: Wagner-Meerwein Rearrangement of Diazabicyclo[3.2.1]octane Systems
| Starting Scaffold | Rearranged Scaffold | Key Mechanistic Step | Driving Force |
| 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.2]octane | 1,2-migration of C-C bond to carbocation center | Formation of a more stable bicyclic system |
This rearrangement is not merely a theoretical curiosity; it has been observed experimentally where the [3.2.1] cycloadducts convert into the [2.2.2] isomers. nih.gov For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl 2-phenyl acrylate (B77674) directly yielded the rearranged [2.2.2] product, highlighting the facility of this skeletal change. nih.govresearchgate.net
Conversion to Related Bicyclic and Tricyclic Systems
The Wagner-Meerwein rearrangement serves as a pivotal step in the conversion of the diazabicyclo[3.2.1]octane framework into other valuable bicyclic and even more complex tricyclic systems. nih.gov The initial rearrangement from the [3.2.1] to the [2.2.2] scaffold is the first key transformation. nih.govresearchgate.net
Further derivatization can be achieved in a domino reaction sequence, particularly when acrylic acids are employed as the dipolarophiles in the initial cycloaddition reaction. nih.govacs.org In these cases, the formation of the tricyclic product is a domino process involving three sequential reactions: researchgate.net
A 1,3-dipolar cycloaddition to form the initial 3,8-diazabicyclo[3.2.1]octane.
A skeletal rearrangement via a Wagner-Meerwein mechanism to yield the 2,5-diazabicyclo[2.2.2]octane intermediate.
A final intramolecular lactonization step.
This sequence was demonstrated when a 3-oxidopyrazinium was reacted with acrylic acid. nih.gov Initially, a mixture of the expected diazabicyclo[3.2.1]octane and a tricyclic fused lactone-lactam system was observed. nih.gov Over time, the [3.2.1] adduct completely converted into the tricyclic product. nih.gov The mechanism involves the rearrangement to the [2.2.2] system, followed by the nucleophilic attack of the carboxylate on a carbocation within the bicyclic frame, leading to the formation of a new lactone ring. nih.gov
Table 2: Synthesis of Tricyclic Systems from Diazabicyclo[3.2.1]octane Precursors
| Dipolarophile | Initial Product | Intermediate | Final Product | Yield |
| Acrylic Acid | 3,8-Diazabicyclo[3.2.1]octane derivative | 2,5-Diazabicyclo[2.2.2]octane derivative | Tricyclic fused lactone-lactam | 71% nih.govacs.org |
| 2-Phenylacrylic Acid | 3,8-Diazabicyclo[3.2.1]octane derivative | 2,5-Diazabicyclo[2.2.2]octane derivative | Tricyclic fused lactone-lactam | 50% nih.govacs.org |
This strategy showcases the utility of the inherent chemical reactivity of the diazabicyclo[3.2.1]octane core, leveraging skeletal rearrangements to construct novel and complex heterocyclic scaffolds like bicyclic and tricyclic lactams. nih.gov
Advanced Structural and Spectroscopic Elucidation of 1,6 Diazabicyclo 3.2.1 Octan 7 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the basic skeleton of the molecule. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus.
In derivatives of this compound, the bridgehead protons and carbons, as well as those adjacent to the nitrogen atoms and the carbonyl group, exhibit characteristic chemical shifts. For instance, in (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carbonitrile, the protons of the bicyclic system resonate between 1.83 and 4.37 ppm in DMSO-d₆. newdrugapprovals.org The presence of substituents significantly influences these shifts, aiding in their precise assignment.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactam ring typically appearing significantly downfield (e.g., δ > 165 ppm) due to deshielding. acs.org The chemical shifts of the other carbon atoms in the ring confirm the bicyclic structure. For example, in derivatives of avibactam (B1665839), a compound containing the this compound core, the carbons of the bicyclic cage are well-resolved and fall within expected ranges. acs.org
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carbonitrile newdrugapprovals.org | Ring Protons | 1.83-4.37 (multiplets) | DMSO-d₆ |
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl neopentyl sulfate (B86663) acs.org | C=O | 171.2 | CDCl₃ |
| (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl neopentyl sulfate acs.org | Ring Carbons | 17.5, 20.8, 26.0, 32.0, 47.2, 60.2, 62.0 | CDCl₃ |
| Hexyl 5-(((((2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-4,4-dimethylpentanoate acs.org | C=O | 170.9, 167.1 | CDCl₃ |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.
¹H-¹H Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com By analyzing the cross-peaks in a COSY spectrum, the sequence of protons within the bicyclic rings can be traced, confirming the bonding framework.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This technique is invaluable for unambiguously assigning the ¹³C signals based on the already assigned ¹H spectrum. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). acs.orgnih.gov This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems across the bicyclic structure. For instance, correlations from protons on the ethylene (B1197577) and propylene (B89431) bridges to the bridgehead carbons (C1 and C5) would confirm the [3.2.1] bicyclic system.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY identifies protons that are close in space, providing through-space correlations. acs.orgnih.gov This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the bicyclic frame. For example, NOE correlations can distinguish between exo and endo substituents. researchgate.net
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the complete and confident assignment of all proton and carbon signals and the determination of the compound's relative stereochemistry. emerypharma.comnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.
In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the molecular weight of the compound. For example, derivatives of avibactam show clear molecular ion peaks [M+H]⁺ in Liquid Chromatography-Mass Spectrometry (LCMS) analysis. acs.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, often to four or more decimal places. alliedacademies.org This precision allows for the determination of the exact elemental formula of the molecule, as very few combinations of atoms will have a mass that matches the experimental value so closely. This is a critical step in confirming the identity of a newly synthesized compound. acs.org The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing stable fragments that are characteristic of the bicyclic core.
Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Observed m/z | Inferred Formula | Reference |
|---|---|---|---|---|
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | HRMS | Not specified | C₁₄H₁₆N₂O₄ | alliedacademies.org |
| (2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl neopentyl sulfate | LCMS | 335.95 [M+H]⁺ | C₁₂H₂₁N₃O₆S | acs.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.
For this compound derivatives, the most characteristic absorption in the IR spectrum is the strong band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. Due to the ring strain inherent in the bicyclic system, this band typically appears at a high frequency, often above 1700 cm⁻¹. In one related bicyclic lactam, the carbonyl stretch was observed at 1786 cm⁻¹. googleapis.com Other important vibrations include the N-H and C-N stretching and bending modes.
Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. Both techniques can be used to characterize different crystalline forms (polymorphs) of the compound, as the vibrational modes can be sensitive to the crystal lattice environment. google.com For example, a specific crystalline form of avibactam free acid is characterized by IR peaks at 1820 cm⁻¹ and 1688 cm⁻¹. googleapis.com
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (Lactam) | C=O stretch | >1700 (often higher due to ring strain) |
| Amine/Amide | N-H stretch | 3300 - 3500 |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. alliedacademies.org This technique requires the compound to be in a crystalline form.
By diffracting X-rays off a single crystal, a detailed electron density map of the molecule can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles. alliedacademies.org The resulting molecular structure confirms the connectivity and provides the exact spatial arrangement of all atoms. For instance, the structure of (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide was definitively confirmed by single-crystal X-ray diffraction analysis. alliedacademies.orgalliedacademies.org
Furthermore, for chiral molecules crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters without the need for a reference chiral center.
In addition to single-crystal X-ray diffraction, X-ray powder diffraction (XRPD) is a valuable tool for characterizing different crystalline forms or polymorphs of a compound. google.com Each polymorph will give a unique diffraction pattern, which is useful for quality control and formulation development in the pharmaceutical industry. googleapis.com
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds like derivatives of this compound.
Circular Dichroism (CD) spectroscopy is a widely used chiroptical technique. rsc.org It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers produce mirror-image CD spectra, meaning one will have positive peaks where the other has negative peaks. This makes CD an excellent tool for:
Confirming the presence of chirality.
Determining the enantiomeric excess (e.e.) of a sample by comparing its CD signal intensity to that of an enantiomerically pure standard.
Assigning absolute configuration by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of known related compounds.
Vibrational Circular Dichroism (VCD) is another powerful technique that measures circular dichroism in the infrared region of the spectrum. VCD provides a unique spectral fingerprint for each enantiomer and is a reliable method for determining the absolute configuration of complex chiral molecules directly in solution.
The application of these chiroptical methods is crucial for the development of enantiomerically pure compounds, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.
Theoretical and Computational Investigations of 1,6 Diazabicyclo 3.2.1 Octan 7 One
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the reactivity and selectivity of organic reactions. For derivatives of the diazabicyclo[3.2.1]octane scaffold, DFT studies have been instrumental in understanding and predicting their chemical behavior.
Prediction of Reaction Mechanisms and Transition States
DFT calculations have been successfully employed to predict the mechanisms of reactions involving diazabicyclo[3.2.1]octane systems. For instance, in the 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums with various dipolarophiles, DFT studies at the B3LYP/6-31G(d) level have been used to assess the feasibility of different reaction pathways. acs.orgnih.gov These studies have helped to determine whether the formation of 3,8-diazabicyclo[3.2.1]octanes proceeds directly through a 1,3-dipolar addition or via a rearrangement of an initially formed 2,5-diazabicyclo[2.2.2]octane intermediate. acs.orgnih.gov The calculations suggest that the 3,8-diazabicyclo[3.2.1]octane products are formed directly. acs.org
Furthermore, DFT has been used to investigate domino reactions involving these bicyclic systems. One study concluded that the formation of a complex lactone-lactam from the reaction of a pyrazinium-3-olate with methyl methacrylate (B99206) is a domino process involving three consecutive steps: a 1,3-dipolar cycloaddition to form a [3+2] cycloadduct, a skeletal rearrangement to a diazabicyclo[2.2.2]octane structure, and finally an SN2 reaction to form the lactone ring. researchgate.net The transition states for each step can be located and their energies calculated, providing a detailed energy profile of the entire reaction sequence.
In the context of radical reactions, DFT has been used to examine the mechanism of ring expansion of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.es The calculations identified a stepwise ring expansion mechanism involving the homolytic cleavage of a C-C bond followed by a ring-closing step. us.es The activation barriers for these steps were calculated, revealing the rate-limiting step of the process. us.es
Analysis of Regioselectivity and Stereoselectivity
DFT studies have proven to be highly effective in explaining and predicting the regioselectivity and stereoselectivity observed in reactions leading to diazabicyclo[3.2.1]octane derivatives. In the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with methyl acrylate (B77674), DFT calculations have been consistent with experimental results regarding the regiochemistry of the cycloaddition and the stereochemistry of the resulting ester substituent. acs.orgnih.gov
Theoretical studies on the cycloaddition of 1H-pyrazinium-3-olate and its substituted derivatives with methyl acrylate have been performed at the B3LYP/6-31G(d) level. researchgate.net These studies considered both endo and exo stereoisomeric pathways, as well as two regioisomeric channels leading to 6-ester and 7-ester products. researchgate.net The results generally indicated a preference for the exo pathway and the formation of the 6-ester as the dominant regioisomer. researchgate.net The regioselectivity in these reactions has been interpreted using reactivity indices derived from DFT calculations. researchgate.net
Similarly, DFT calculations on the reaction of pyridinium-3-olates and pyrazinium-3-olates with methyl methacrylate have been used to analyze the thermodynamic and kinetic parameters of the possible stereo- and regioisomeric pathways. researchgate.net The preference for different isomers was found to decrease in the order 6-exo > 7-exo > 6-endo > 7-endo in both the gas phase and in THF. researchgate.net
| Reactants | Computational Level | Predicted Major Product | Key Finding |
|---|---|---|---|
| 1H-Pyrazinium-3-olate + Methyl Acrylate | B3LYP/6-31G(d) | 6-exo regioisomer | Exo pathway is generally preferred, and formation of 6-esters is dominant. researchgate.net |
| 1,5-Dimethylpyrazinium-3-olate + Methyl Acrylate | B3LYP/6-31G(d) | 6-exo regioisomer | Theoretical data are consistent with experimental literature. researchgate.net |
| Pyridinium-3-olates/Pyrazinium-3-olates + Methyl Methacrylate | B3LYP/6-31G(d) | 6-exo isomer | Thermodynamic and kinetic preference order: 6-exo > 7-exo > 6-endo > 7-endo. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior and conformational landscape of molecules. wustl.edu By simulating the motion of atoms over time, MD can provide insights into the accessible conformations and the transitions between them. For derivatives of 3,8-diazabicyclo[3.2.1]octane, MD simulations can be employed to explore their conformational flexibility, which is crucial for understanding their interaction with biological targets. rsc.org While specific MD simulation studies focused solely on 1,6-diazabicyclo[3.2.1]octan-7-one are not extensively documented in the provided results, the principles of MD are broadly applicable. Such simulations would typically involve defining a force field to describe the interactions between atoms and then solving the classical equations of motion. wustl.edu This allows for the exploration of the potential energy surface and the identification of low-energy conformations. tudelft.nl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules, which in turn govern their reactivity. For diazabicyclo[3.2.1]octane derivatives, methods like DFT are used to calculate various electronic properties. For example, the calculation of electrostatic potential surfaces can help identify nucleophilic and electrophilic sites within the molecule, predicting where chemical reactions are most likely to occur.
In a study on 3,8-diazabicyclo[3.2.1]octane derivatives with affinity for µ-opioid receptors, quantum mechanic calculations were performed to elucidate their electronic structure. clockss.org These calculations, in conjunction with conformational analysis, aimed to understand the structural requirements for biological activity. clockss.org Furthermore, quantum chemical calculations have been used to study the spatial and electronic structures of key intermediates in the formation of related diaziridine compounds, helping to explain reaction kinetics. researchgate.net
Computational Studies on Reaction Energy Profiles and Kinetic Parameters
Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, from reactants to products, including all intermediates and transition states. This allows for the determination of reaction energy profiles and the calculation of important kinetic parameters.
For the 1,3-dipolar cycloaddition of 3-oxidopyridinium with methyl acrylate, computational studies have been conducted to determine the activation energies and enthalpy changes for the formation of endo and exo isomers. sciforum.net These calculations, performed at the HF/6-31G level in the gas phase, suggested that the pathway leading to the exo product is kinetically favored due to a lower activation energy. sciforum.net
Furthermore, kinetic constants for various reaction steps can be estimated using the Eyring equation based on the Gibbs activation energies computed from DFT calculations. ehu.eus This allows for a quantitative comparison of the rates of different competing reaction pathways.
| Pathway | Activation Energy (kJ/mol) | Enthalpy Change (kJ/mol) |
|---|---|---|
| Endo Isomer Formation | 121.19 sciforum.net | - |
| Exo Isomer Formation | 104.42 sciforum.net | More exothermic by 2.04 kJ/mol compared to endo sciforum.net |
Solvent Effects in Theoretical Models of this compound Reactions
Solvent effects can significantly influence the course and outcome of chemical reactions. Theoretical models often incorporate the effect of the solvent to provide a more realistic description of the reaction in solution. The polarizable continuum model (PCM) is a widely used method to account for solvent effects in quantum chemical calculations. researchgate.netresearchgate.net
In the study of the 1,3-dipolar cycloaddition of 1-substituted pyridinium (B92312) 3-olates with methyl acrylate, the inclusion of solvent effects via the PCM model revealed relevant differences in the reaction pathways compared to the gas phase. researchgate.net The results obtained in the solvent phase were in better agreement with experimental findings. researchgate.net Similarly, DFT studies on the cycloaddition of pyrazinium-3-olates with methyl acrylate have been carried out in both the gas phase and in THF, highlighting the influence of the solvent on the thermodynamic and kinetic parameters. researchgate.net
For diazabicyclo analogues of maraviroc, solvent effects were considered using a self-consistent reaction field (SCRF) method based on the PCM model, with water as the solvent. rsc.org These calculations were performed as single-point calculations on the gas-phase optimized geometries. rsc.org The inclusion of solvent effects is crucial for accurately predicting properties such as pKa values and for understanding the behavior of these molecules in a biological environment. rsc.org
Structure Activity Relationship Sar Studies for 1,6 Diazabicyclo 3.2.1 Octan 7 One Derivatives
Correlating Structural Modifications with Chemical Reactivity
The chemical reactivity of the 1,6-diazabicyclo[3.2.1]octan-7-one scaffold is intrinsically linked to its unique bicyclic structure, which imparts a degree of ring strain and stereochemical rigidity. Modifications to this core structure can significantly influence its reactivity, particularly its ability to acylate nucleophilic enzymes. tandfonline.com The reactivity is enhanced by the bicyclic system's strain, which is a critical factor for functionalizing derivatives through reactions like cycloadditions and ring-openings.
Early derivatives of the DBO ring, while showing some inhibitory activity against class A and C β-lactamases, had poor antibacterial activity compared to traditional β-lactams. semanticscholar.org This led researchers to explore various substitutions on the DBO core to enhance reactivity and inhibitory potential. For instance, the introduction of a sulfate (B86663) group at the N6 position, as seen in avibactam (B1665839), mimics the carboxyl group of ceftazidime (B193861) at the C4 position, while the C7 carbonyl of the DBO ring mimics the β-lactam carbonyl of cephalosporins. nih.govfrontiersin.org This structural mimicry is a key factor in its mechanism of action.
Furthermore, the synthesis of amidine derivatives by replacing the amide group at the C2 position of the DBO ring has been explored. mdpi.com These amidine-substituted derivatives can be further modified, demonstrating the versatility of the DBO scaffold for creating a library of compounds with potentially varied chemical reactivities and biological activities. mdpi.com
SAR in the Context of Enzyme Inhibition Mechanisms
The primary therapeutic application of this compound derivatives is as β-lactamase inhibitors. Understanding the structure-activity relationships in this context is paramount for developing new agents to combat antibiotic resistance.
Unlike traditional β-lactam-based inhibitors that form irreversible acyl-enzyme complexes, DBOs exhibit a unique, reversible mechanism of inhibition. tandfonline.comnih.govfrontiersin.org The process involves a covalent binding to the active site serine of the β-lactamase, leading to the formation of a carbamoyl-enzyme intermediate and the opening of the diazabicyclooctane ring. nih.govfrontiersin.orgmdpi.com However, this complex can then undergo deacylation, which regenerates the intact inhibitor, allowing it to inhibit another enzyme molecule. mdpi.com This reversible nature contributes to their high efficiency against certain classes of β-lactamases. mdpi.com The C7 carbonyl group on the DBO ring plays a crucial role by mimicking the β-lactam carbonyl of cephalosporins, facilitating the initial interaction with the enzyme's active site. nih.govfrontiersin.org
The efficiency of inhibition is dependent on the rate of formation of the inactive enzyme-inhibitor complex versus the rate of hydrolysis of the inhibitor itself. nih.gov While the interaction is reversible, the dissociation can be slow, leading to a long-lasting and stable inhibition of the enzyme. nih.gov
The inhibition of β-lactamases by this compound derivatives can be characterized by different kinetic mechanisms, which describe how the inhibitor interacts with the enzyme and its substrate.
Competitive Inhibition: In this mode, the inhibitor binds to the free enzyme at the active site, directly competing with the substrate. sci-hub.sekhanacademy.orglibretexts.org This increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher substrate concentration is needed to achieve half of the maximum velocity (Vmax). libretexts.org The Vmax itself remains unchanged because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor. khanacademy.orglibretexts.org
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. sci-hub.sekhanacademy.org This type of inhibition reduces both the Vmax and the Km. khanacademy.org
Non-competitive Inhibition: A non-competitive inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, which is a site other than the active site. sci-hub.sekhanacademy.orglibretexts.org This type of inhibition reduces the Vmax but does not affect the Km, as the inhibitor does not interfere with substrate binding. khanacademy.orglibretexts.org
The specific kinetic mechanism for a given DBO derivative will depend on its particular structure and its interactions with the target enzyme. Graphical analysis of enzyme kinetics, such as Lineweaver-Burk plots, can help to distinguish between these different types of inhibition. khanacademy.orgnih.gov
Derivatives of this compound have demonstrated a broad spectrum of activity against Ambler class A, C, and some class D serine-β-lactamases. tandfonline.comsemanticscholar.orgmdpi.com This is a significant advantage over earlier generation inhibitors. For example, avibactam is a potent inhibitor of class A, C, and some D enzymes. mdpi.com Relebactam, another DBO derivative, also effectively inhibits class A, C, and D β-lactamases. mdpi.com
However, their activity against class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, is generally poor. semanticscholar.orgresearchgate.net This difference in specificity is due to the fundamentally different catalytic mechanisms of serine- and metallo-β-lactamases. semanticscholar.org Some newer DBOs, like nacubactam, have shown some activity against certain class D enzymes and even some MBLs, indicating that modifications to the scaffold can broaden the inhibitory spectrum. nih.govfrontiersin.orgnih.gov
A study evaluating a series of triazole-containing DBOs against five different β-lactamases found a strong correlation between the inhibition of the purified enzymes and the potentiation of β-lactam antibiotic activity. nih.gov This suggests that the functionalization of the DBO core did not negatively impact the ability of the compounds to reach their target enzymes within the bacteria. nih.gov
Stereochemical Influences on Biological Activity and Binding Affinity
The stereochemistry of the this compound core is a critical determinant of its biological activity and binding affinity. The rigid bicyclic structure creates well-defined three-dimensional arrangements of substituents, which directly impacts how the molecule fits into the active site of a target enzyme.
For example, the specific stereochemistry of avibactam, designated as (2S, 5R), is essential for its potent inhibitory activity. nih.govfrontiersin.org This precise spatial arrangement allows for optimal interaction with key residues within the β-lactamase active site. Research into the synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives, a related scaffold, highlights the importance of controlling stereochemistry for achieving desired biological effects. researchgate.net
Studies on DBO derivatives have shown that even small changes in stereochemistry can lead to significant differences in inhibitory potency. The development of synthetic routes that allow for stereochemical control is therefore a key area of research in the development of new DBO-based inhibitors. vulcanchem.com For instance, diastereoselective synthesis methods have been developed to produce specific stereoisomers of DBO derivatives for biological evaluation. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Diazabicyclooctanes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For diazabicyclooctanes, QSAR models can be developed to predict the inhibitory potency of new derivatives before they are synthesized, thus streamlining the drug discovery process.
These models are built by first generating a dataset of DBO derivatives with known biological activities. Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity. researchgate.netmdpi.com
For example, a QSAR study on a large set of compounds led to the selection of specific descriptors and a machine learning algorithm (Random Forest) to create a robust predictive model. researchgate.net Such models can identify key structural features that are either favorable or unfavorable for activity. researchgate.net For diazabicyclooctanes, QSAR can help to understand how modifications to the scaffold, such as the addition of different substituents, will affect their ability to inhibit β-lactamases. While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applicable to this class of compounds. The use of QSAR can guide the synthesis of novel DBO derivatives with improved potency and a desired spectrum of activity.
Research Applications and Future Directions in Chemical Sciences
1,6-Diazabicyclo[3.2.1]octan-7-one as a Versatile Synthetic Intermediate
The this compound core is a crucial building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structure allows for stereocontrolled modifications, which is essential for creating compounds with specific biological activities.
Derivatives of this compound serve as key intermediates in the synthesis of novel therapeutic agents. For instance, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a known impurity of Avibactam (B1665839), a potent β-lactamase inhibitor, highlighting the core's relevance in pharmaceutical manufacturing. chemicalbook.com The synthesis of this carboxamide involves the reaction of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid with reagents like DIPEA, EDCI, HOBT, and NH4Cl in DMF. chemicalbook.com
Furthermore, patents describe processes for producing various diazabicyclooctane derivatives, underscoring the industrial importance of this scaffold as a synthetic intermediate. google.comgoogle.com These processes often involve multi-step syntheses where the this compound framework is assembled and subsequently functionalized. google.com For example, a synthetic process might involve the conversion of a precursor to (2S,5R)-6-(Benzyloxy)-2-((((1-phenylethylidene)amino)oxy)carbonyl)-1,6-diazabicyclo[3.2.1]octane-7-one. google.com
Scaffold for Novel Chemical Entities in Drug Discovery Research (Non-Clinical Focus)
The rigid bicyclic structure of this compound makes it an attractive scaffold for designing novel chemical entities in drug discovery. This rigidity helps in pre-organizing appended functional groups in a specific spatial orientation, which can lead to higher affinity and selectivity for biological targets.
Design of Next-Generation Enzyme Inhibitors (Mechanistic Focus)
The most prominent application of the this compound scaffold is in the design of β-lactamase inhibitors. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Unlike traditional β-lactam-based inhibitors, derivatives of this scaffold, such as Avibactam, are non-β-lactam inhibitors. nih.govmdpi.com
Avibactam, chemically known as [(2S, 5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo [3.2.1]octan-6-yl] hydrogen sulfate (B86663), possesses a unique mechanism of action. frontiersin.org The C7 carbonyl group of the scaffold mimics the β-lactam carbonyl of cephalosporins. frontiersin.org It acts as a potent inhibitor of class A, C, and some class D serine β-lactamases. nih.govmdpi.com Mechanistic studies on NXL104, a derivative, have shown that it forms a covalent adduct with β-lactamase enzymes. nih.govresearchgate.net The process involves carbamylation of the active site serine residue, leading to the inactivation of the enzyme. nih.gov This interaction is characterized by high carbamylation efficiencies and slow decarbamylation, resulting in potent inhibition. researchgate.net
The table below summarizes the inhibitory activity of NXL104 against various β-lactamases, demonstrating its potency.
| Enzyme | IC50 (nM) |
| TEM-1 | 3 |
| CTX-M-15 | Data not available |
| KPC-2 | Data not available |
| SHV-4 | Data not available |
| P99 | 170 |
| AmpC | Data not available |
Data sourced from mechanistic studies on NXL104. nih.govresearchgate.net
Development of Chemical Probes for Biological Systems
While direct evidence for the use of this compound as a chemical probe is limited, related diazabicyclo[3.2.1]octane structures have been utilized in this capacity. For example, derivatives of 3,8-diazabicyclo[3.2.1]octane have been explored in the development of inhibitors for B-cell lymphoma 6 (BCL6). semanticscholar.org The rigid bicyclic framework allows for the precise positioning of functional groups to interact with protein binding pockets. semanticscholar.org This principle suggests that the this compound scaffold could also be functionalized to create selective probes for various biological targets, enabling the study of their functions in complex biological systems.
Potential Applications in Agrochemical Chemistry
The this compound scaffold and its derivatives have been identified as having potential applications in the agrochemical industry. lookchem.com Specifically, compounds like methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate are considered valuable precursors in the synthesis of pesticides and herbicides. lookchem.com The broader bicyclo[3.2.1]octane framework is a key intermediate in the synthesis of potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Although research in this area is not as extensive as in medicinal chemistry, the structural features of the diazabicyclooctanone core suggest it could be a fruitful starting point for the discovery of new agrochemicals. The related 8-oxabicyclo[3.2.1]oct-6-en-3-one has been used to synthesize analogues evaluated for plant growth regulatory activity. scielo.br
Role of this compound in Material Science and Polymer Chemistry
Currently, there is limited specific information available in the searched literature regarding the application of this compound in material science and polymer chemistry. However, related bicyclic compounds have found use in these areas. For instance, 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is being investigated for its utility in developing new materials. smolecule.com The rigid structure of the bicyclic system could impart desirable properties such as thermal stability and mechanical strength to polymers. The presence of two nitrogen atoms also offers potential for use as a ligand in coordination polymers or as a monomer in the synthesis of novel polyamides. Further research is needed to explore these possibilities.
Unexplored Chemical Spaces and Derivatization Opportunities
The this compound scaffold presents numerous opportunities for further chemical exploration and derivatization. The core structure has multiple sites that can be chemically modified to create a diverse library of compounds.
Key derivatization points include:
The Carboxylic Acid/Carboxamide Group: The carboxylate at the C2 position is a common site for modification, allowing for the introduction of various side chains to modulate activity and properties. google.comgoogle.com
The N6-Position: The nitrogen at position 6 is often substituted, for example, with a benzyloxy or a sulfooxy group, which is critical for the inhibitory activity of β-lactamase inhibitors. chemicalbook.comnih.gov
The Bicyclic Core: Modifications to the bicyclic framework itself, although more synthetically challenging, could lead to novel scaffolds with unique three-dimensional shapes and properties.
The synthesis of various analogues, such as those with different substituents at the C2 and N6 positions, has been reported in numerous patents, indicating active research in exploring the chemical space around this scaffold. google.comscispace.comwipo.intwipo.int The development of new synthetic methodologies, such as cascade and domino reactions or organocatalytic approaches, could further expand the accessible derivatives of this compound.
Sustainable Synthesis Approaches for this compound Derivatives
The development of sustainable synthetic methods for producing this compound (DBO) derivatives is a key focus in modern medicinal and process chemistry, driven by the principles of green chemistry. These principles advocate for the reduction of waste, use of safer solvents, improved energy efficiency, and the utilization of renewable resources. researchgate.net Research in this area aims to create more environmentally friendly and cost-effective manufacturing routes for these important pharmaceutical scaffolds. googleapis.comresearchgate.net
A significant advancement in the sustainable synthesis of related heterocyclic structures involves the use of organocatalysts. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related bicyclic amine, has been identified as an efficient, non-toxic, and environmentally benign catalyst for various organic transformations. researchgate.netbenthamdirect.combohrium.com Its application in multicomponent reactions, often performed under solvent-free conditions or in eco-friendly media, highlights a move away from hazardous reagents and solvents. researchgate.netresearchgate.net Methodologies using catalysts like DABCO have demonstrated high yields, rapid reaction times, and catalyst reusability, aligning with green chemistry ideals. researchgate.net
The use of renewable feedstocks is another cornerstone of sustainable synthesis. Carbohydrates, being abundant and relatively low-cost, are considered a viable alternative to petroleum-based starting materials for producing organic chemicals. acs.org The catalytic conversion of biomass components into valuable chemical intermediates is an active area of research. researchgate.netmdpi.com For instance, biocatalytic methods, employing enzymes like ene reductases, have been used to synthesize related azabicyclo[3.2.1]octane structures under mild conditions. These chemoenzymatic cascades can achieve high efficiency and stereoselectivity, offering a green alternative to traditional chemical methods. researchgate.net
Furthermore, innovative techniques such as microwave-assisted synthesis are being employed to enhance the sustainability of these processes. researchgate.net Microwave heating can lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net The development of deep eutectic solvents (DESs), which are biodegradable and have low volatility, also presents a safer and more environmentally friendly reaction medium compared to traditional volatile organic solvents. acs.org
Integration of Artificial Intelligence and Machine Learning in Diazabicyclooctane Research
One of the primary applications of AI in this field is in the optimization of reaction conditions. ML algorithms can analyze large datasets of chemical reactions to predict optimal parameters such as temperature, solvent, and catalyst, thereby improving yield and selectivity. beilstein-journals.orgnih.gov This data-driven approach can significantly reduce the time and resources spent on experimental optimization. researchgate.net Active learning, a type of ML, is particularly useful in low-data situations, where the algorithm interactively suggests experiments to perform, rapidly identifying optimal conditions with minimal experimental effort. duke.edunih.gov
In the context of drug discovery, AI and ML models are crucial for virtual screening and identifying potential drug candidates. nih.govnih.gov For diazabicyclooctane derivatives, which are known inhibitors of β-lactamase enzymes, ML models like support vector machines (SVM), random forests (RF), and deep neural networks (DNNs) are used to predict the inhibitory activity of novel compounds. acs.orgnih.gov These models are trained on large datasets of known inhibitors and non-inhibitors to learn the relationship between molecular structure and biological activity. acs.orgnih.gov
Furthermore, AI is being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. These generative models can explore a vast chemical space to propose novel diazabicyclooctane scaffolds that may have improved efficacy or other desirable characteristics. researchgate.net The integration of these AI tools not only accelerates the discovery of new derivatives but also enhances the understanding of structure-activity relationships, guiding more rational and efficient drug design. nih.govmdpi.com
Q & A
Q. How do molecular interactions in crystal lattices influence the stability of 1,6-Diazabicyclo[3.2.1]octan-7-one derivatives?
- Methodological Answer : Intermolecular hydrogen bonds (e.g., O11–H31, 180 pm) and van der Waals forces create zigzag chains in the crystal lattice, as observed in (l/?,3S,5/?)-3-hydroxy-2-methylene-6-oxabicyclo[3.2.1]octan-7-one .
Data Contradiction Analysis
- Synthesis Routes : uses MsCl for sulfonation, while employs brominating agents (NBS). These methods may yield derivatives with differing electronic properties, requiring comparative bioactivity assays .
- Stereochemical Assignments : specifies (2S,5R) configuration, whereas reports ambiguous "l/?" notation. Resolution requires re-evaluation via single-crystal diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
